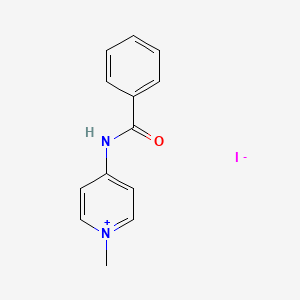
N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide is a chemical compound that combines a benzamide group with a methylpyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide typically involves the methylation of N-(pyridin-4-yl)benzamide. This can be achieved by treating the compound with methyl iodide in the presence of a base such as sodium hydride . The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide involves its interaction with specific molecular targets. For instance, in cancer cells, it can induce apoptosis by activating the caspase cascade and promoting cytochrome c release from mitochondria . The compound can also inhibit certain enzymes and disrupt cellular processes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-methylpyridinium chloride: Similar structure but lacks the benzamide group.
N-(piperidine-4-yl)benzamide: Contains a piperidine ring instead of a pyridinium ion.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains additional substituents on the benzamide group.
Uniqueness
N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide is unique due to its combination of a benzamide group with a methylpyridinium ion. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
127722-74-1 |
|---|---|
Molecular Formula |
C13H13IN2O |
Molecular Weight |
340.16 g/mol |
IUPAC Name |
N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide |
InChI |
InChI=1S/C13H12N2O.HI/c1-15-9-7-12(8-10-15)14-13(16)11-5-3-2-4-6-11;/h2-10H,1H3;1H |
InChI Key |
KTMSYZLAAHPEEF-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)NC(=O)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


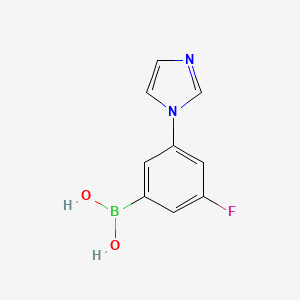
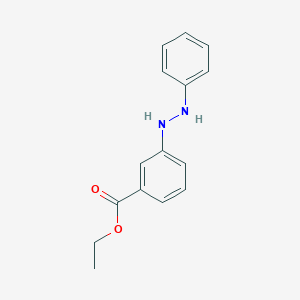

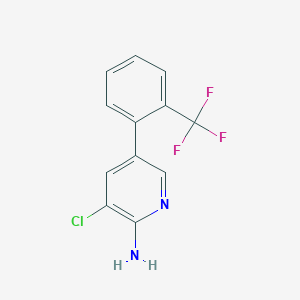
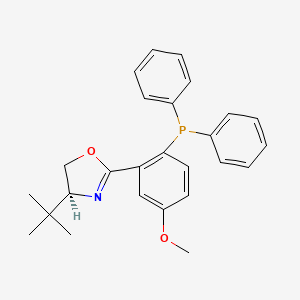
![4-[(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide](/img/structure/B14077937.png)
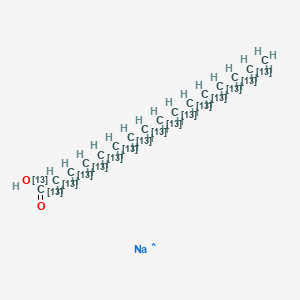
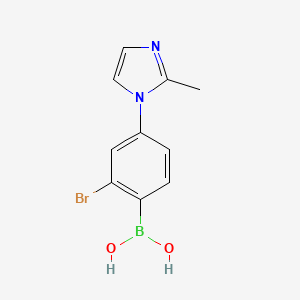
![2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine](/img/structure/B14077942.png)
![Methyl 4-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14077952.png)
![5-(2-hydroxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14077959.png)
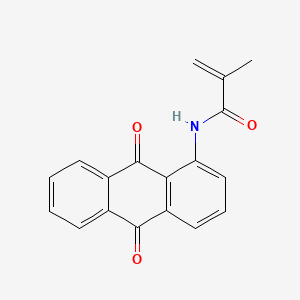
![2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)-](/img/structure/B14077977.png)
![8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14077982.png)
